molecular formula C18H24F3NO4 B8590066 1-Boc-4-[Hydroxy-(4-trifluoromethoxyphenyl)methyl]piperidine

1-Boc-4-[Hydroxy-(4-trifluoromethoxyphenyl)methyl]piperidine

Cat. No.: B8590066
M. Wt: 375.4 g/mol
InChI Key: JQSDKAVJJGIXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-[Hydroxy-(4-trifluoromethoxyphenyl)methyl]piperidine is a useful research compound. Its molecular formula is C18H24F3NO4 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H24F3NO4

Molecular Weight

375.4 g/mol

IUPAC Name

tert-butyl 4-[hydroxy-[4-(trifluoromethoxy)phenyl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H24F3NO4/c1-17(2,3)26-16(24)22-10-8-13(9-11-22)15(23)12-4-6-14(7-5-12)25-18(19,20)21/h4-7,13,15,23H,8-11H2,1-3H3

InChI Key

JQSDKAVJJGIXDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)OC(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-(trifluoromethoxy)benzene (1.88 g, 7.80 mmol) in THF (16 mL) at −78° C. was added n-BuLi (1.9M in hexanes, 4.1 mL, 7.8 mmol), and the solution was stirred at −78° C. for 30 minutes. A solution of 4-formyl-piperidine-1-carboxylic acid tert-butyl ester (1.50 g, 7.03 mmol) in THF (2 mL) was added dropwise, and the mixture was stirred at −78° C. for 45 minutes then allowed to warm to room temperature over 1 h. Work-up and purification gave 4-[hydroxy-(4-trifluoromethoxy-phenyl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester as colourless crystals (1.75 g, 66%).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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